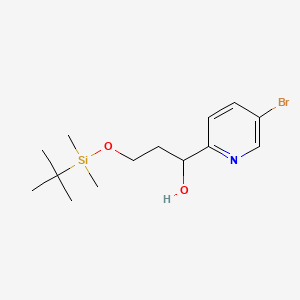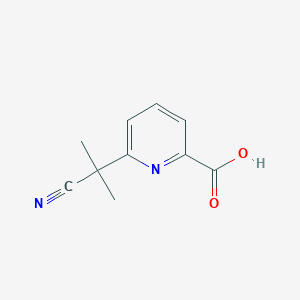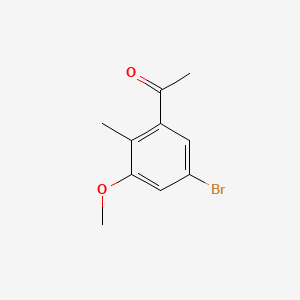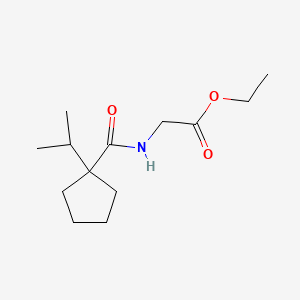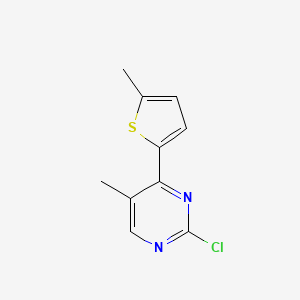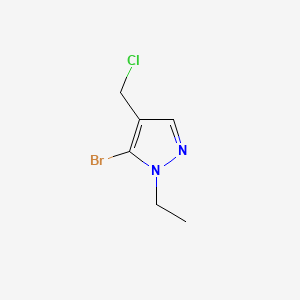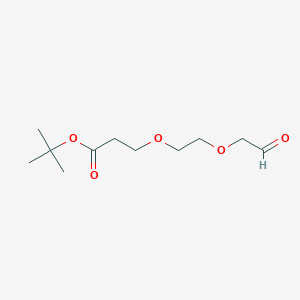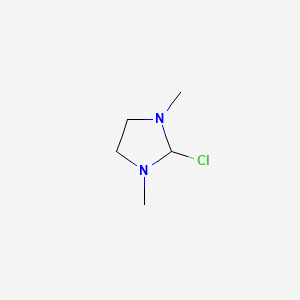
2-Chloro-1,3-dimethylimidazolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-1,3-dimethylimidazolidine is an organic compound with the molecular formula C5H10Cl2N2. It is a derivative of imidazolidine and is known for its high chemical reactivity. This compound is often used as an intermediate in the synthesis of various complex organic molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chloro-1,3-dimethylimidazolidine can be synthesized by heating a mixture of 1,3-dimethylimidazolidine and phthaloyl chloride at 140°C for 5 hours without any solvent. After the reaction, the mixture is cooled to room temperature, and 1,4-dioxane is added to precipitate the target compound .
Industrial Production Methods
In industrial settings, the preparation of this compound involves the use of phosgene or oxalyl chloride as chlorinating agents. These methods are efficient but require careful handling due to the toxicity and corrosiveness of the reagents .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1,3-dimethylimidazolidine undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted imidazolidine derivatives.
Oxidation Reactions: It can be oxidized to form imidazolidinone derivatives.
Common Reagents and Conditions
Substitution: Common reagents include alkyl halides and nucleophiles like amines and thiols.
Oxidation: Reagents such as hydrogen peroxide or other oxidizing agents are used.
Major Products
Substitution: Substituted imidazolidine derivatives.
Oxidation: Imidazolidinone derivatives.
Scientific Research Applications
2-Chloro-1,3-dimethylimidazolidine is used in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of fluorinated compounds and other complex organic molecules.
Biology: It is used in the synthesis of biologically active compounds, including potential pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-1,3-dimethylimidazolidine involves its high reactivity as a carbene precursor. It can form reactive intermediates that interact with various molecular targets, leading to the formation of complex organic molecules. The pathways involved include nucleophilic substitution and oxidation reactions .
Comparison with Similar Compounds
Similar Compounds
2,2-Difluoro-1,3-dimethylimidazolidine: A fluorinated derivative used as a deoxofluorination reagent.
1,3-Dimethylimidazolidin-2-one: A precursor used in the synthesis of 2-Chloro-1,3-dimethylimidazolidine.
Uniqueness
This compound is unique due to its high reactivity and versatility as a synthetic intermediate. Its ability to undergo various chemical reactions makes it valuable in the synthesis of complex organic molecules .
Properties
Molecular Formula |
C5H11ClN2 |
|---|---|
Molecular Weight |
134.61 g/mol |
IUPAC Name |
2-chloro-1,3-dimethylimidazolidine |
InChI |
InChI=1S/C5H11ClN2/c1-7-3-4-8(2)5(7)6/h5H,3-4H2,1-2H3 |
InChI Key |
QKLHCAXBFMBYPX-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(C1Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


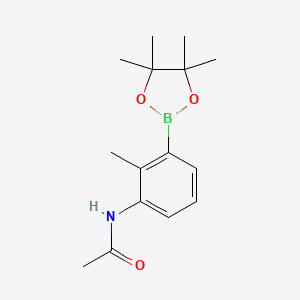
![Ethyl 1-hydroxy-7-methyl-1,3-dihydrobenzo[c][1,2]oxaborole-6-carboxylate](/img/structure/B13928953.png)
![N-(3-(1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl)phenyl)pyridin-2-amine](/img/structure/B13928955.png)
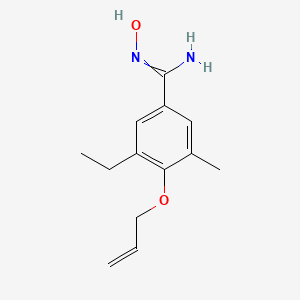
![5-(tert-Butyl) 3-ethyl 7,7-dimethyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-3,5-dicarboxylate](/img/structure/B13928969.png)
